molecular formula C7H13Cl2N3 B1442653 N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride CAS No. 1332531-25-5

N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride

Cat. No.: B1442653
CAS No.: 1332531-25-5
M. Wt: 210.1 g/mol
InChI Key: UCVNRTZSPMFRHP-UHFFFAOYSA-N
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Description

“N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride” is a chemical compound with the molecular formula C7H13Cl2N3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H13N3.2ClH/c1-11-5-4-9-8(11)6-10-7-2-3-7;;/h4-5,7,10H,2-3,6H2,1H3;2*1H . This indicates that the molecule consists of an imidazole ring attached to a cyclopropane ring via a methylene (-CH2-) group, with two hydrochloride ions associated with it.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 210.1 g/mol.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Imidazole derivatives, including N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride, have shown significant antimicrobial and antifungal activities. These compounds are critical in the pharmaceutical industry for manufacturing drugs like ketoconazole and clotrimazole, which are used against fungal infections. The wide application of imidazole derivatives in synthesizing anti-fungal drugs highlights their importance in combating microbial resistance and inhibiting the growth of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Cancer Research

Imidazole derivatives are also explored for their potential in cancer research. Compounds like this compound have been part of studies focusing on their anticancer activities. For example, ruthenium compounds, which can be derived from imidazole, are considered for their reduced toxicity and potential as drug candidates in biological applications, showing promise in antitumor activities (2022).

Corrosion Inhibition

Imidazole and its derivatives are extensively used as effective corrosion inhibitors, especially in the petroleum industry. Their chemical structure allows strong adsorption onto metal surfaces, providing a protective layer against corrosion. This application showcases the versatility of imidazole derivatives beyond pharmaceutical uses, demonstrating their importance in industrial applications (Corrosion Reviews, 2023).

Drug Metabolism Studies

Research on imidazole derivatives extends to their role in drug metabolism, particularly involving cytochrome P450 enzymes. These studies are crucial for understanding drug-drug interactions and optimizing pharmacokinetics profiles of new drugs. Such insights are valuable in the development of safer and more effective medications (European Journal of Drug Metabolism and Pharmacokinetics, 2011).

Safety and Hazards

The safety data sheet (SDS) for “N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride” can provide detailed information about its hazards, handling, storage, and disposal . It’s crucial to handle all chemical substances with appropriate safety measures.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)cyclopropanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-6(1)10-5-7-8-3-4-9-7;;/h3-4,6,10H,1-2,5H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVNRTZSPMFRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC=CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride
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N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride
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N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride
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N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride

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